5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide
Description
5-Chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with chloro and methylsulfanyl groups at positions 5 and 2, respectively. The carboxamide group at position 4 is linked via a propyl chain to a 3-methyl-1-phenylpyrazole moiety.
Properties
IUPAC Name |
5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c1-13-14(12-25(24-13)15-8-4-3-5-9-15)7-6-10-21-18(26)17-16(20)11-22-19(23-17)27-2/h3-5,8-9,11-12H,6-7,10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYMDAUPSOLCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCCNC(=O)C2=NC(=NC=C2Cl)SC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1-phenylpyrazole with appropriate reagents under controlled conditions.
Attachment of the propyl chain: The pyrazole derivative is then reacted with a propylating agent to introduce the propyl group.
Introduction of the chloro group: Chlorination is performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the pyrimidine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in various substituted derivatives.
Scientific Research Applications
5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compounds (3a–3p):
These derivatives feature a pyrazole-carboxamide core with variations in aryl and cyano substituents. Key distinctions include:
- Substituents : Compounds like 3a (C21H15ClN6O) and 3d (C21H14ClFN6O) have phenyl or fluorophenyl groups, whereas the target compound incorporates a 3-methyl-1-phenylpyrazole-propyl chain.
- Synthesis : Synthesized via EDCI/HOBt-mediated coupling in DMF, yielding 62–71% after purification . The target compound may follow a similar route but requires distinct intermediates.
- Physical Properties : Melting points range from 123–183°C (e.g., 3a at 133–135°C vs. 3d at 181–183°C), suggesting that the target compound’s bulkier pyrazole-propyl group could influence its melting point .
Pyrimidine-Carboxamides with Sulfur-Containing Groups
Compound (CAS 874146-69-7):
- Structure : 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide.
- Key Differences :
- Replaces the methylsulfanyl group with a fluorobenzylsulfonyl moiety.
- Features a thiadiazole ring instead of a pyrazole-propyl chain.
- Molecular Weight : 427.86 g/mol (C15H11ClFN5O3S2), heavier than the target compound due to the sulfonyl and thiadiazole groups .
Compound (CAS 898617-05-5):
- Structure : 5-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide.
- Key Differences :
Physicochemical and Spectroscopic Data Comparison
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires precise control of reaction conditions (temperature, solvent selection, and reaction time) and reagent stoichiometry. For example, sodium hydride is often used as a base for deprotonation steps, while solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency. Intermediate purification via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures product integrity .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming bonding environments and functional groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies key vibrational modes (e.g., C=O, S-CH₃). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. How should initial biological activity screening assays be designed?
Prioritize in vitro assays targeting enzymes or receptors relevant to the compound’s structural class (e.g., kinases, phosphatases). Use cell viability assays (MTT, ATP-luminescence) for cytotoxicity profiling. For antimicrobial screening, employ minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock, Schrödinger Suite) models ligand-receptor binding affinities. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of interactions under physiological conditions. Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity. Integrate computational predictions with experimental validation to prioritize targets .
Q. What strategies resolve contradictory data in biological activity studies?
Apply statistical Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results. Replicate studies under standardized conditions and analyze batch-to-batch purity variations via HPLC .
Q. How to structure structure-activity relationship (SAR) studies for substituent modifications?
Systematically vary substituents (e.g., methylsulfanyl, pyrazole-propyl chain) and assess impacts on bioactivity. Compare analogs like 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl] derivatives (anti-cancer) or trifluoromethyl-substituted pyrimidines (antimicrobial). Use multivariate analysis to correlate structural features with activity trends .
Q. What multi-target assay designs assess polypharmacological potential?
Employ high-throughput screening (HTS) against panels of kinases, GPCRs, or ion channels. Phenotypic profiling (e.g., transcriptomics, proteomics) identifies off-target effects. For in vivo models, use zebrafish or murine systems to evaluate efficacy and toxicity across multiple pathways .
Methodological Notes
- Synthesis Optimization : Prioritize reaction scalability by testing solvent-free or microwave-assisted methods .
- Data Analysis : Use cheminformatics tools (e.g., KNIME, Python RDKit) to manage structure-activity datasets.
- Ethical Compliance : Adhere to safety protocols for handling chlorinated and sulfanyl-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
